molecular formula C18H16F2N6O2 B2887468 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-(difluoromethoxy)phenyl)azetidine-3-carboxamide CAS No. 2034481-07-5

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-(difluoromethoxy)phenyl)azetidine-3-carboxamide

Cat. No. B2887468
CAS RN: 2034481-07-5
M. Wt: 386.363
InChI Key: VXVOHFUJCDKYEV-UHFFFAOYSA-N
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Description

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-(difluoromethoxy)phenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C18H16F2N6O2 and its molecular weight is 386.363. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

Research has identified pyrazolopyrimidines derivatives as potential anticancer and anti-5-lipoxygenase agents. A study synthesized a series of these compounds, including 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, and screened them for cytotoxic activities against cancer cell lines such as HCT-116 and MCF-7. Their structure-activity relationship was also discussed, highlighting the therapeutic potential of these compounds in cancer treatment (Rahmouni et al., 2016).

Antiviral and Antitumor Properties

Pyrazolo[3,4-d]pyrimidine ribonucleosides have been prepared and tested for their biological activity. These compounds, including 6-azacadeguomycin and various 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidines, showed significant in vitro activity against viruses like measles and exhibited moderate antitumor activity against leukemia cell lines (Petrie et al., 1985).

Adenosine Receptor Affinity

A study on mono-α-carbamoylethylthio-substituted pyrazolo[3,4-d]pyrimidines reported that these compounds exhibit affinity for adenosine receptors. One such compound showed antagonist activity at the A1 adenosine receptor, indicating potential applications in therapies targeting adenosine receptors (Quinn, Scammells, & Tucker, 1991).

Antimicrobial and Antioxidant Activities

Some pyrazole and pyrimidine derivatives have been synthesized and shown to have excellent in vitro antitumor activity against certain cell lines. Additionally, these compounds exhibited high antimicrobial and antioxidant activities, indicating their potential use in treating infections and oxidative stress-related conditions (Farag & Fahim, 2019).

Fungicidal Properties

Pyrazolo[1,5-a]pyrimidine derivatives, which are structural analogues of the fungicide carboxin, have been synthesized and tested for fungicidal activity. These studies contribute to understanding the structural requirements for effective fungicidal agents (Huppatz, 1985).

Anti-Inflammatory and Anti-Cancer Activities

The synthesis of antipyrinyl-pyrazolo[1,5-a]pyrimidines has been reported, along with their anti-inflammatory and anti-cancer activities. This includes a focus on the structural elucidation of these compounds and their biological screening, further highlighting the diverse therapeutic potential of pyrazolopyrimidine derivatives (Kaping et al., 2020).

Catalytic Synthesis Methods

Advancements in the catalytic synthesis of pyrazolo[3,4-d]pyrimidines have been reported, providing efficient methods for producing these compounds. Such advancements are crucial for streamlining the production of these compounds for further research and potential therapeutic applications (Heravi et al., 2007).

Nonsteroidal Antiinflammatory Properties

Research into pyrazolo[1,5-a]pyrimidin-7-ones has shown that these compounds can have significant anti-inflammatory properties without the ulcerogenic activity often associated with nonsteroidal anti-inflammatory drugs. This suggests their potential as safer alternatives for treating inflammation-related conditions (Auzzi et al., 1983).

Synthesis and Antibacterial Activity

New pyrazole and pyrazolopyrimidine derivatives have been synthesized and evaluated for their antibacterial activity. These studies provide insights into the potential use of these compounds in combating bacterial infections (Rahmouni et al., 2014).

Antioxidant and Cytochrome c Peroxidase Inhibition

Novel indole-based heterocycles with pyrazolo[1,5-a]pyrimidine scaffolds have been designed and synthesized, exhibiting significant antioxidant activity and potential as cytochrome c peroxidase inhibitors. This research contributes to the development of novel antioxidants and therapeutic agents targeting oxidative stress (Aziz et al., 2021).

properties

IUPAC Name

N-[3-(difluoromethoxy)phenyl]-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N6O2/c19-18(20)28-14-4-1-3-13(7-14)24-17(27)12-9-25(10-12)15-8-16(22-11-21-15)26-6-2-5-23-26/h1-8,11-12,18H,9-10H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVOHFUJCDKYEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=CC(=CC=C4)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-(difluoromethoxy)phenyl)azetidine-3-carboxamide

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